Cyclopentadienyl(cycloheptatrienyl)titanium(II), 99%

Übersicht

Beschreibung

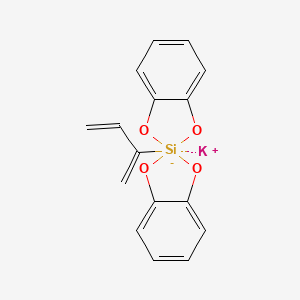

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is an organotitanium compound with the formula Ti(C7H7)(C5H5). It is a blue, diamagnetic, sublimable solid that is sensitive toward air .

Synthesis Analysis

The complex can be prepared by the reaction of titanocene dichloride, butyllithium, and cycloheptatriene . Another common method of preparing Cyclopentadienyl(cycloheptatrienyl)titanium(II) involves the reaction of cycloheptatriene and cyclopentadiene lithium to form a divalent titanium complex .Molecular Structure Analysis

The structure of Cyclopentadienyl(cycloheptatrienyl)titanium(II) has been confirmed by X-ray crystallography . This sandwich complex features cyclopentadienyl and cycloheptatrienyl ligands bound to titanium. The Ti-C distances are all within a narrow range near 2.35 Å .Chemical Reactions Analysis

Cyclopentadienyl(cycloheptatrienyl)titanium(II) as an organometallic compound can be used in organic synthesis reactions such as reduction, dehydrogenation, coupling, and catalytic reactions .Physical And Chemical Properties Analysis

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is a blue solid with a density of 1.40 g/cm3 . It is a sublimable solid that is sensitive toward air . It appears as a colorless to slightly yellow crystal or powdery solid . Its melting point is approximately 195-198°C . It is soluble in common organic solvents such as alcohols, ethers, hydrocarbons, and aromatic hydrocarbons .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Catalysis in Suzuki–Miyaura Cross‐Coupling Reactions : Cyclopentadienyl(cycloheptatrienyl)titanium(II) complexes were used as ancillary phosphane ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions. These complexes contributed to unusually short reaction times and indicated rapid generation of catalytically active Pd(0) species. The titanium sandwich moiety in these complexes acted as an integrated reducing agent, showcasing its potential in catalytic processes (Tröndle et al., 2017).

Material Science and Engineering

- Plasma Enhanced Chemical Vapor Deposition of Titanium Nitride Thin Films : Cyclopentadienyl(cycloheptatrienyl)titanium(II) served as a precursor in plasma-enhanced chemical vapor deposition processes for TiN films. The films produced had low resistivity, little carbon or oxygen incorporation, and lacked columnar grain growth, unlike those from traditional Ti(IV) precursors (Charatan et al., 1994).

Organometallic Chemistry

- Complex Formation with Transition Metals : Cyclopentadienyl(cycloheptatrienyl)titanium(II) was involved in the synthesis of diphosphanes and their reaction with transition-metal dichlorides. This research highlights its versatility in creating a variety of complex compounds with different metals, including iron, cobalt, nickel, palladium, platinum, and zinc (Tröndle et al., 2019).

Spectroscopic Analysis

- Molecular Structure Determination : Microwave spectra and ab initio calculations were conducted on cyclopentadienyl(cycloheptatrienyl)titanium(II) to determine gas-phase structural parameters. This included measurements of rotational transitions and structural analysis, providing insights into the bonding and geometry of the complex (Daly et al., 2011).

Hybrid Material Synthesis

- Creation of Stable Hybrid Materials : Research demonstrated the synthesis of stable hybrid materials with cyclopentadienyl-titanium bonds from the hydrolysis of suitable precursors. These materials exhibited variable short-range self-organizations, dependent on the ligands' shapes (Ahmad et al., 2011).

Wirkmechanismus

The cyclopentadienyl (Cp) ligand is a cornerstone of modern organometallic chemistry. Since the discovery of ferrocene, the Cp ligand and its various derivatives have become foundational motifs in catalysis, medicine, and materials science . There is mounting evidence that the core Cp ring structure also serves as a reservoir for reactive protons (H+), hydrides (H−) or radical hydrogen (H•) atoms .

Safety and Hazards

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is sensitive to air . During use and handling, appropriate safety measures should be taken, including wearing personal protective equipment such as gloves, safety glasses, and protective clothing . Contact with skin, eyes, and respiratory tract should be avoided . If contact with skin occurs, it should be immediately washed with plenty of soap and clean water . This compound should be kept away from heat sources, fire sources, and oxidizers during operation and storage to avoid the risk of fire and explosion .

Zukünftige Richtungen

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing .

Eigenschaften

IUPAC Name |

carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10.C5H10.C2H6.4CH3.Ti/c1-3-5-7-6-4-2;1-2-4-5-3-1;1-2;;;;;/h3-7H,1H2,2H3;1-5H2;1-2H3;4*1H3;/q;;;4*-1;+4/b6-4+,7-5-;;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVRXJUIYZRHSZ-XOZFKITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].CC.CC=CC=CC=C.C1CCCC1.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].CC.C/C=C/C=C\C=C.C1CCCC1.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)